molecular formula C35H43IN4O2 B13800640 6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide

6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide

Cat. No.: B13800640
M. Wt: 678.6 g/mol
InChI Key: HDDMUDWDJGEXNS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide is a complex organic compound with a unique structure. It belongs to the class of quinolinium compounds, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its quinoline core structure, which is modified with diethylamino carbonyl groups and a propenyl linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide typically involves multi-step organic synthesis. The key steps include the formation of the quinoline core, followed by the introduction of diethylamino carbonyl groups and the propenyl linkage. Common reagents used in these reactions include quinoline derivatives, diethylamine, and various carbonylating agents. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino groups can be replaced with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to changes in their structure and function. This interaction can result in the inhibition of key enzymes or signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler compound with a similar core structure but lacking the diethylamino carbonyl groups and propenyl linkage.

    Quinolinium Salts: Compounds with a quinoline core and various substituents, used in similar applications.

    Diethylamino Carbonyl Derivatives: Compounds with diethylamino carbonyl groups attached to different core structures.

Uniqueness

6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C35H43IN4O2

Molecular Weight

678.6 g/mol

IUPAC Name

(4E)-4-[(E)-3-[6-(diethylcarbamoyl)-1-ethylquinolin-1-ium-4-yl]prop-2-enylidene]-N,N,1-triethylquinoline-6-carboxamide;iodide

InChI

InChI=1S/C35H43N4O2.HI/c1-7-36(8-2)34(40)28-16-18-32-30(24-28)26(20-22-38(32)11-5)14-13-15-27-21-23-39(12-6)33-19-17-29(25-31(27)33)35(41)37(9-3)10-4;/h13-25H,7-12H2,1-6H3;1H/q+1;/p-1

InChI Key

HDDMUDWDJGEXNS-UHFFFAOYSA-M

Isomeric SMILES

CCN1C=C/C(=C\C=C\C2=C3C=C(C=CC3=[N+](C=C2)CC)C(=O)N(CC)CC)/C4=C1C=CC(=C4)C(=O)N(CC)CC.[I-]

Canonical SMILES

CCN1C=CC(=CC=CC2=C3C=C(C=CC3=[N+](C=C2)CC)C(=O)N(CC)CC)C4=C1C=CC(=C4)C(=O)N(CC)CC.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.